molecular formula C15H11NO B6367759 5-(Naphthalen-1-yl)pyridin-3-ol CAS No. 1261994-44-8

5-(Naphthalen-1-yl)pyridin-3-ol

Cat. No.: B6367759
CAS No.: 1261994-44-8
M. Wt: 221.25 g/mol
InChI Key: UOEHUQMDOGOPOE-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)pyridin-3-ol is an organic compound that features a naphthalene ring fused to a pyridine ring with a hydroxyl group attached to the pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)pyridin-3-ol typically involves the reaction of naphthalen-1-yl derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide to form an intermediate chalcone, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of naphthalen-1-ylpyridin-3-one.

    Reduction: Formation of 5-(naphthalen-1-yl)dihydropyridin-3-ol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(Naphthalen-1-yl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Naphthalen-2-yl)pyridin-3-ol
  • 5-(Naphthalen-1-yl)pyridin-2-ol
  • 5-(Naphthalen-1-yl)pyridin-4-ol

Uniqueness

5-(Naphthalen-1-yl)pyridin-3-ol is unique due to the specific position of the hydroxyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

5-naphthalen-1-ylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-8-12(9-16-10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEHUQMDOGOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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